molecular formula C17H21NO2 B13786055 Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester CAS No. 68845-02-3

Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester

Cat. No.: B13786055
CAS No.: 68845-02-3
M. Wt: 271.35 g/mol
InChI Key: GZMGSIZLVIFVKF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 g/mol. It is known for its unique structure, which includes a benzoic acid moiety linked to a cyclohexene ring through a methyleneamino group. This compound is also referred to as a Schiff base derivative of methyl anthranilate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester typically involves the condensation reaction between methyl anthranilate and 2,4-dimethyl-3-cyclohexen-1-carbaldehyde. The reaction is catalyzed by an acid or base, and the conditions are optimized to achieve high yields. The reaction can be represented as follows:

Methyl anthranilate+2,4-dimethyl-3-cyclohexen-1-carbaldehydeBenzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester\text{Methyl anthranilate} + \text{2,4-dimethyl-3-cyclohexen-1-carbaldehyde} \rightarrow \text{this compound} Methyl anthranilate+2,4-dimethyl-3-cyclohexen-1-carbaldehyde→Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester involves its interaction with specific molecular targets. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl anthranilate: A precursor in the synthesis of the compound.

    2,4-Dimethyl-3-cyclohexen-1-carbaldehyde: Another precursor.

    Schiff bases: A class of compounds with similar structural features.

Uniqueness

Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester is unique due to its specific combination of a benzoic acid moiety and a cyclohexene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

68845-02-3

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 2-[(2,4-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate

InChI

InChI=1S/C17H21NO2/c1-12-8-9-14(13(2)10-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-7,10-11,13-14H,8-9H2,1-3H3

InChI Key

GZMGSIZLVIFVKF-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(CCC1C=NC2=CC=CC=C2C(=O)OC)C

Origin of Product

United States

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